Hydantocidin-5'-phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydantocidin-5’-Phosphate can be synthesized through various methods. One common approach involves the single-electron-transfer reduction of 2a-iodo-compound as a key step . Another method includes the Bucherer–Bergs reaction, which is a multicomponent reaction involving aldehydes or ketones, potassium cyanide, and ammonium carbonate .
Industrial Production Methods: Industrial production of Hydantocidin-5’-Phosphate typically involves fermentation processes using Streptomyces hygroscopicus. The compound is then isolated and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: Hydantocidin-5’-Phosphate undergoes various chemical reactions, including phosphorylation, which is crucial for its herbicidal activity . It can also participate in oxidation and reduction reactions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Hydantocidin-5’-Phosphate include potassium cyanide, ammonium carbonate, and various aldehydes or ketones .
Major Products: The major product formed from the phosphorylation of Hydantocidin is Hydantocidin-5’-Phosphate, which is the active herbicidal form of the compound .
Scientific Research Applications
Hydantocidin-5’-Phosphate has a wide range of scientific research applications:
Mechanism of Action
Hydantocidin-5’-Phosphate exerts its effects by inhibiting adenylosuccinate synthetase, an enzyme involved in de novo purine synthesis. The compound binds to the feedback regulation site of the enzyme, mimicking the natural feedback regulator adenosine 5’-monophosphate . This inhibition disrupts purine biosynthesis, leading to its herbicidal activity.
Comparison with Similar Compounds
Hydantocidin-5’-Phosphate is unique due to its potent herbicidal activity and its specific inhibition of adenylosuccinate synthetase . Similar compounds include:
Adenosine 5’-monophosphate: A natural feedback regulator of adenylosuccinate synthetase.
Hydantoins: A class of compounds that exhibit diverse biological and pharmacological activities.
Phosphohydantocidin: Another derivative of Hydantocidin with similar herbicidal properties.
Hydantocidin-5’-Phosphate stands out due to its specific molecular target and its effectiveness as a herbicide.
Properties
Molecular Formula |
C7H11N2O9P |
---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
[(5S,7R,8S,9R)-8,9-dihydroxy-2,4-dioxo-6-oxa-1,3-diazaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C7H11N2O9P/c10-3-2(1-17-19(14,15)16)18-7(4(3)11)5(12)8-6(13)9-7/h2-4,10-11H,1H2,(H2,14,15,16)(H2,8,9,12,13)/t2-,3-,4-,7+/m1/s1 |
InChI Key |
HVXIMXHBUJADCC-GTBMBKLPSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@]2(O1)C(=O)NC(=O)N2)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C2(O1)C(=O)NC(=O)N2)O)O)OP(=O)(O)O |
Synonyms |
5'-phosphohydantocidin |
Origin of Product |
United States |
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